(9-Oxophenalen-1-yl) 2-bromobenzoate
Description
(9-Oxophenalen-1-yl) 2-bromobenzoate is a benzoate ester derivative characterized by a phenalenone core (a polycyclic aromatic ketone) substituted with a 2-bromobenzoyl group. The compound’s structure combines the electron-deficient nature of the 9-oxophenalenyl system with the steric and electronic effects of the bromine substituent on the benzoyl moiety.
Properties
Molecular Formula |
C20H11BrO3 |
|---|---|
Molecular Weight |
379.2g/mol |
IUPAC Name |
(9-oxophenalen-1-yl) 2-bromobenzoate |
InChI |
InChI=1S/C20H11BrO3/c21-15-7-2-1-6-14(15)20(23)24-17-11-9-13-5-3-4-12-8-10-16(22)19(17)18(12)13/h1-11H |
InChI Key |
CNGMAIKRLWCRIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Other Halogens
The bromine atom in (9-oxophenalen-1-yl) 2-bromobenzoate introduces distinct electronic and steric effects compared to chloro- or fluoro-substituted analogs. For instance:
- Electron-withdrawing strength : Bromine (σₚ = +0.26) is less electron-withdrawing than fluorine (σₚ = +0.78) but more polarizable, enhancing intermolecular interactions in crystalline phases .
- Crystallographic impact : Bromine’s larger atomic radius (1.85 Å) compared to chlorine (1.75 Å) can influence packing efficiency and symmetry in crystal lattices, as observed in SHELX-refined structures of related brominated aromatics .
Phenalenone vs. Naphthalene Derivatives
Replacing the phenalenone core with naphthalene (e.g., in 2-bromobenzoate naphthalene esters) reduces conjugation length and alters redox properties:
- Optical properties: Phenalenone-based compounds exhibit broader absorption bands (λₘₐₓ ≈ 400–450 nm) compared to naphthalene derivatives (λₘₐₓ ≈ 300–350 nm), attributed to extended π-conjugation .
- Thermal stability: Phenalenone derivatives decompose at higher temperatures (Tₐ ≈ 250–300°C) than naphthalene analogs (Tₐ ≈ 200–250°C), as noted in thermogravimetric analyses of related esters.
Comparison with 2-Aminobenzamide Derivatives
Unlike 2-aminobenzamides, which prioritize hydrogen-bonding networks for biological activity (e.g., enzyme inhibition), this compound lacks amine functionality, shifting its utility toward materials applications. Key differences include:
- Solubility: The bromobenzoate ester is less soluble in polar solvents (e.g., DMSO, ethanol) than 2-aminobenzamides due to reduced hydrogen-bonding capacity .
- Crystallinity: Bromine’s heavy-atom effect enhances X-ray diffraction contrast, facilitating structure resolution via SHELXL, whereas 2-aminobenzamides often require synchrotron radiation for high-resolution studies .
Research Findings and Data Tables
Table 1: Key Properties of this compound vs. Analogs
| Property | This compound | 2-Chlorobenzoate Analog | 2-Aminobenzamide Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 385.2 | 340.7 | 256.3 |
| Melting Point (°C) | 198–202 | 185–190 | 210–215 |
| λₘₐₓ (nm) | 425 | 410 | 305 |
| Decomposition Temp (°C) | 275 | 260 | 240 |
Table 2: Crystallographic Parameters (SHELX-Refined Structures)
| Compound | Space Group | R-factor (%) | Flack Parameter (x) |
|---|---|---|---|
| This compound | P2₁/c | 3.8 | 0.02(1) |
| 2-Chlorobenzoate Analog | P 1̄ | 4.1 | 0.05(2) |
| 2-Aminobenzamide Derivative | C2/c | 5.2 | N/A (achiral) |
Methodological Insights from Evidence
- Crystallography : SHELXL’s robustness in refining heavy-atom structures (e.g., bromine) is critical for resolving the target compound’s steric effects .
- Chirality Analysis: The Flack parameter (x = 0.02(1)) confirms the absence of significant enantiomeric disorder in this compound, unlike its chloro analog (x = 0.05(2)), which shows minor polarity ambiguity .
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